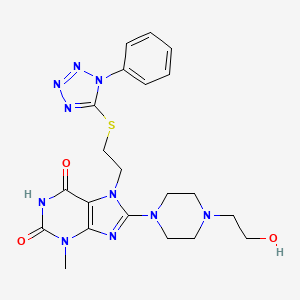

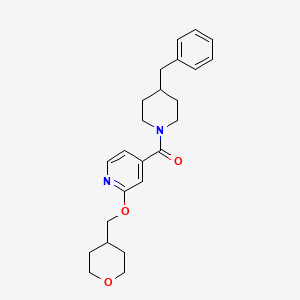

![molecular formula C15H9BrN4S B2992458 6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537017-15-5](/img/structure/B2992458.png)

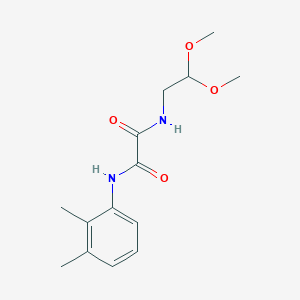

6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a nitrogen-containing heterocyclic compound . It belongs to the class of 1,3,4-thiadiazoles, which have been extensively explored for their functional versatility in the field of medicine . This compound has shown promising anticancer activity against several cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide . This is followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction crystallography . The structure of these compounds often includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving these compounds often start from the synthesis of 5-substituted 1,2,4-triazoles that contain reactive vicinal amino and mercapto groups . This is followed by the annulation of the thiadiazine ring by reacting the triazoles with α-halo ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR .Scientific Research Applications

Antimicrobial Activity

One area of research involves the synthesis of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives, which have been characterized and tested for their efficacy as antimicrobials. These compounds have shown significant inhibition against various strains when compared to standard drugs, highlighting their potential as antimicrobial agents (Swamy et al., 2006).

Anticancer Activity

Another significant area of application is in anticancer research, where fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized and screened for anticancer activity. These compounds demonstrated moderate to good antiproliferative potency against various cancerous cell lines, indicating their potential as anticancer drugs (Chowrasia et al., 2017).

Enzyme Inhibition

Research also extends to enzyme inhibition, where novel series of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles have been synthesized and investigated for their inhibitory activity against E. coli methionine aminopeptidase. Some of these compounds exhibited significant inhibitory activity, opening avenues for therapeutic applications (Li et al., 2010).

Protein Tyrosine Phosphatase 1B Inhibitors

Additionally, condensed-bicyclic triazolo-thiadiazoles have been synthesized as effective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), showing efficacy against human hepatoma cells and in animal models. These findings suggest the therapeutic potential of these compounds as drug-seeds for treating conditions mediated by PTP1B (Baburajeev et al., 2015).

Antioxidant Properties

Moreover, triazolo-thiadiazoles have been evaluated for their antioxidant properties, demonstrating potent antioxidant activity in various assays. This indicates their potential utility in developing treatments for oxidative stress-related diseases (Sunil et al., 2010).

Future Directions

properties

IUPAC Name |

6-(4-bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN4S/c16-12-8-6-11(7-9-12)14-19-20-13(17-18-15(20)21-14)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKWAYAKOVGOJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

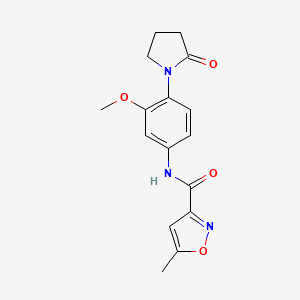

![9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2992377.png)

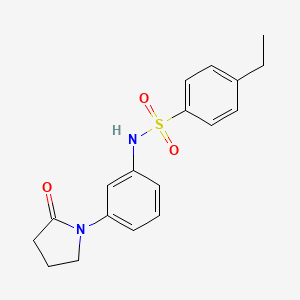

![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2992386.png)

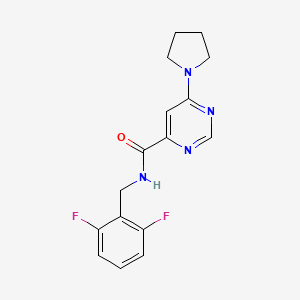

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2992391.png)